molecular formula C13H13NO4 B11869165 2,4,8-Trimethoxyquinoline-3-carbaldehyde CAS No. 55934-30-0

2,4,8-Trimethoxyquinoline-3-carbaldehyde

Cat. No.: B11869165
CAS No.: 55934-30-0
M. Wt: 247.25 g/mol
InChI Key: ZPWJHFFYSOATNH-UHFFFAOYSA-N
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Description

2,4,8-Trimethoxyquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds that consist of a benzene ring fused with a pyridine ring. This specific compound is characterized by the presence of three methoxy groups at positions 2, 4, and 8, and an aldehyde group at position 3 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,8-Trimethoxyquinoline-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the aldehyde group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.

    2,4-Dimethoxyquinoline-3-carbaldehyde: Lacks one methoxy group compared to 2,4,8-Trimethoxyquinoline-3-carbaldehyde.

    2,4,8-Trimethoxyquinoline: Lacks the aldehyde group at position 3.

Uniqueness

This compound is unique due to the presence of three methoxy groups and an aldehyde group, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

55934-30-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2,4,8-trimethoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(10)14-13(18-3)9(7-15)12(8)17-2/h4-7H,1-3H3

InChI Key

ZPWJHFFYSOATNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2OC)C=O)OC

Origin of Product

United States

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